
1-Fluoro-3-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Fluoro-3-methoxy-2-methylbenzene” is a chemical compound with the molecular formula C8H9FO. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, “1-Methyl-3-fluorobenzene”, and "Toluene, 3-fluoro" .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-3-methoxy-2-methylbenzene” consists of a benzene ring with a fluorine atom, a methoxy group, and a methyl group attached to it . The exact positions of these groups on the benzene ring would be determined by the specific synthesis process used.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Analysis
1-Fluoro-3-methoxy-2-methylbenzene's molecular structure has been analyzed in various contexts. For instance, Saeed et al. (2009) studied a related compound, 2-Fluoro-N-(4-methoxyphenyl)benzamide, highlighting the inclination of fluorobenzene and methoxybenzene rings relative to the amide portion of the molecule and their intermolecular interactions, such as hydrogen bonds and weak C—H⋯O interactions (Saeed et al., 2009).
Fluorogenic Aldehyde Development
In the field of monitoring chemical reactions, Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring aldol reactions. This research demonstrates the potential of fluoro-substituted compounds in enhancing fluorescence-based monitoring techniques (Guo & Tanaka, 2009).
Chemical Reactions and Product Formation
Aballay et al. (2005) investigated the photochemical reaction of dichloroarenes with Cp*Re(CO)2, including 2,4-dichloro-1-fluorobenzene and 2,4-dichloroanisole, revealing insights into C–Cl bond activation and the influence of methoxy and fluoro substituents on the reaction's selectivity (Aballay et al., 2005).
NMR Spectral Analysis
Armstrong et al. (1992) prepared various fluorobenzene derivatives, including 3,4- and 3,5-dimethoxy- and 4-methoxy-2-methylfluorobenzene, for NMR spectral analysis. This research contributes to understanding the spectral properties of fluoro-substituted compounds (Armstrong et al., 1992).
Heck Reaction Studies
Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, derived from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, demonstrating the application of fluoro-substituted compounds in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
Electrosynthesis and Characterization
Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of polymers from 1-methoxy-4-ethoxybenzene and related compounds, highlighting the utility of methoxy and fluoro-substituted compounds in polymer science (Moustafid et al., 1991).
Preparation of Fluoro-Butadienes
Patrick, Rogers, and Gorrell (2002) reported on the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, showcasing the use of fluoro-substituted compounds in creating dienes for cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).
Wirkmechanismus
Target of Action
As a derivative of benzene, it likely interacts with various biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 1-Fluoro-3-methoxy-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (14015) and formula (C8H9FO) suggest that it could potentially be absorbed and distributed in the body
Result of Action
The compound’s interaction with biological molecules through electrophilic aromatic substitution could potentially lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-methoxy-2-methylbenzene. For instance, temperature and pressure can affect the compound’s physical properties, such as viscosity and thermal conductivity . These factors could potentially influence how the compound interacts with its targets and its overall efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSKCBILCDERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)
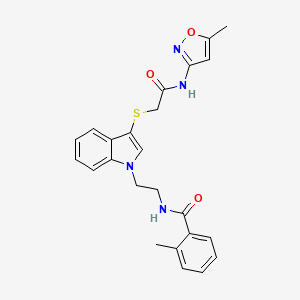
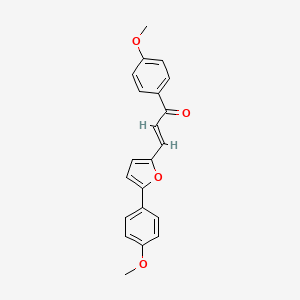

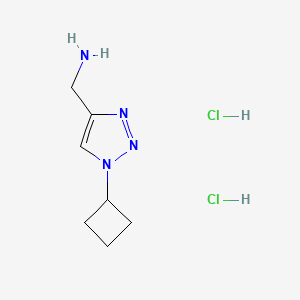
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)
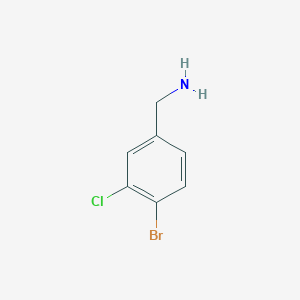
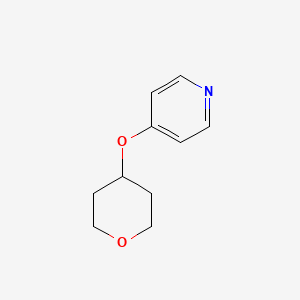
![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)


![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)